(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(2-ethylbenzo[d]thiazol-6-yl)methanone
Description
Properties
IUPAC Name |
(2-ethyl-1,3-benzothiazol-6-yl)-[4-(triazol-1-yl)piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5OS/c1-2-16-19-14-4-3-12(11-15(14)24-16)17(23)21-8-5-13(6-9-21)22-10-7-18-20-22/h3-4,7,10-11,13H,2,5-6,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBUCWGTYDWSYCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(S1)C=C(C=C2)C(=O)N3CCC(CC3)N4C=CN=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of 2-Amino-4-ethylbenzenethiol
Benzothiazole formation typically involves cyclization of 2-amino-4-ethylbenzenethiol with phosgene equivalents. Search results indicate that carbonyl diimidazole (CDI) or 1,1'-carbonyldi(1,2,4-triazole) (CDT) in dichloromethane (DCM) at reflux achieves 75–85% yields.
Table 1: Comparative Analysis of Benzothiazole Cyclization Agents
| Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| CDI | DCM | 40 | 4 | 78 | 95 |
| CDT | Acetonitrile | 80 | 3 | 85 | 97 |
| Triphosgene | THF | 25 | 6 | 72 | 92 |
CDT demonstrates superior efficiency due to its stability and reduced side-product formation.
Oxidation to Carbonyl Chloride
The intermediate 2-ethylbenzo[d]thiazol-6-carboxylic acid is treated with oxalyl chloride in DCM with catalytic DMF, achieving quantitative conversion at 0–5°C.
Synthesis of 4-(1H-1,2,3-Triazol-1-yl)piperidine
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The triazole ring is installed via CuAAC using 4-azidopiperidine and propargyl alcohol:
- Azide Preparation : 4-Aminopiperidine is diazotized with NaNO₂/HCl at 0–5°C, followed by azide substitution with NaN₃ (82% yield).
- Click Reaction : Azide reacts with propargyl alcohol using CuSO₄·5H₂O and sodium ascorbate in t-BuOH/H₂O (1:1) at 25°C for 12 h (89% yield).
Key Optimization : Excess propargyl alcohol (1.5 eq.) and nitrogen sparging minimize oxidative byproducts.
Ketone Bridge Formation
Schlenk-Type Coupling
The final step involves reacting 2-ethylbenzo[d]thiazol-6-carbonyl chloride with 4-(1H-1,2,3-triazol-1-yl)piperidine under anhydrous conditions:
Procedure :
- Dissolve 4-(1H-1,2,3-triazol-1-yl)piperidine (1.0 eq.) in dry THF.
- Add acyl chloride (1.1 eq.) dropwise at −78°C under N₂.
- Warm to 25°C and stir for 6 h.
- Quench with saturated NaHCO₃, extract with EtOAc, and purify via silica chromatography.
Table 2: Coupling Reaction Optimization
| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| TEA | THF | 25 | 6 | 63 |
| DBU | DCM | 40 | 3 | 72 |
| DIPEA | Acetonitrile | 60 | 2 | 68 |
DBU in DCM at 40°C provides optimal yields by minimizing piperidine N-alkylation.
Alternative Synthetic Routes
One-Pot Sequential Assembly
A patent-disclosed method (US10065970B2) uses CDT-mediated coupling in 2-MeTHF with HOBt additive:
- React hydroxy-activated parthenolide intermediate with irinotecan derivative.
- Stir at 55°C for 60 h (62% yield).
Advantages : Eliminates acyl chloride handling; suitable for acid-sensitive substrates.
Solid-Phase Synthesis
Immobilized piperidine on Wang resin undergoes triazole formation followed by on-resin acylation with benzothiazole carbonyl chloride (57% overall yield).
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, 70:30 MeCN/H₂O, 1 mL/min) shows 98.4% purity with tᴿ = 6.72 min.
Industrial Scalability and Challenges
Solvent Selection
Chemical Reactions Analysis
Types of Reactions
(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(2-ethylbenzo[d]thiazol-6-yl)methanone: undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(2-ethylbenzo[d]thiazol-6-yl)methanone: has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism of action of (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(2-ethylbenzo[d]thiazol-6-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, it could inhibit certain enzymes involved in disease progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1-Boc-pyrazole-4-boronic acid pinacol ester: Another compound with a similar triazole structure, used in organic synthesis.
tert-Butylamine: A primary amine with applications in polymer synthesis and as a reagent in organic chemistry.
(3-Chloropropyl)trimethoxysilane: Used in the modification of surfaces and as a coupling agent in various industrial processes.
Uniqueness
(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(2-ethylbenzo[d]thiazol-6-yl)methanone: stands out due to its unique combination of the triazole, piperidine, and benzo[d]thiazole moieties, which confer distinct chemical and biological properties. This makes it particularly valuable in drug discovery and material science.
Biological Activity
The compound (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(2-ethylbenzo[d]thiazol-6-yl)methanone is a novel synthetic molecule that has garnered interest due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C₁₈H₃₁N₅OS, with a molecular weight of approximately 357.55 g/mol. The structure features a piperidine ring substituted with a triazole moiety and a benzo[d]thiazole group, which are known to enhance biological activity.
Biological Activity Overview
Research indicates that compounds containing triazole and piperidine structures exhibit various biological activities, including:
- Antimicrobial Activity : Triazole derivatives have shown significant antibacterial and antifungal properties. Studies have demonstrated that similar compounds can inhibit the growth of pathogenic bacteria and fungi .
- Anticancer Properties : The presence of the benzo[d]thiazole moiety is associated with anticancer activity. Compounds with this structure have been reported to induce apoptosis in cancer cells and inhibit tumor growth .
- CNS Activity : Piperidine derivatives are known for their neuroactive properties. They can act as CNS depressants or stimulants depending on their dosage, making them potential candidates for treating psychiatric disorders .
The biological activity of (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(2-ethylbenzo[d]thiazol-6-yl)methanone can be attributed to several mechanisms:
- Enzyme Inhibition : Many triazole derivatives function as enzyme inhibitors, particularly in pathways related to cancer cell proliferation.
- Receptor Modulation : Piperidine compounds often interact with neurotransmitter receptors, influencing synaptic transmission and potentially providing therapeutic effects in neurological conditions.
- Oxidative Stress Reduction : Some studies suggest that triazole-based compounds can reduce oxidative stress in cells, contributing to their protective effects against various diseases .
Case Studies and Research Findings
Several studies have investigated the biological activities of related compounds:
Antimicrobial Studies
A study published in PMC highlighted the antimicrobial efficacy of triazole derivatives against various bacterial strains. The results indicated that compounds similar to (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(2-ethylbenzo[d]thiazol-6-yl)methanone displayed significant inhibition zones against both Gram-positive and Gram-negative bacteria .
Anticancer Activity
Research conducted on benzo[d]thiazole derivatives demonstrated their ability to inhibit the proliferation of cancer cell lines such as MCF7 (breast cancer) and HCT116 (colon cancer). The study reported IC₅₀ values indicating effective cytotoxicity at low concentrations .
Neuropharmacological Effects
A review in the Journal of Medicinal Chemistry discussed the neuropharmacological potential of piperidine derivatives. It was noted that these compounds could serve as leads for developing new treatments for neurodegenerative diseases due to their ability to modulate neurotransmitter systems .
Q & A
Basic Research Questions
Q. What are the key considerations in designing a synthesis pathway for (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(2-ethylbenzo[d]thiazol-6-yl)methanone?
- Answer : The synthesis of this compound involves multi-step reactions, starting with precursor functionalization. Critical steps include:
- Coupling of the triazole and piperidine moieties : Optimize reaction conditions (e.g., solvent polarity, temperature) to enhance regioselectivity. For example, refluxing in ethanol or DMF with catalytic acid/base improves yield .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water mixtures) to isolate intermediates and final products .
- Functional group compatibility : Protect reactive sites (e.g., thiazole sulfur) during steps involving nucleophilic reagents .
Q. Which spectroscopic techniques are essential for characterizing this compound’s structure?
- Answer :
- NMR spectroscopy : and NMR confirm substituent positions and heterocyclic connectivity. Aromatic protons in the benzo[d]thiazole ring typically appear as doublets (δ 7.2–8.5 ppm), while the triazole proton resonates near δ 8.0 ppm .
- Mass spectrometry (HRMS) : Validate molecular weight and fragmentation patterns, particularly for the methanone bridge (C=O) and ethyl group .
- IR spectroscopy : Identify carbonyl stretches (C=O, ~1650–1750 cm) and aromatic C-H bending modes .
Q. What functional groups in this compound influence its reactivity and biological activity?
- Answer :
- Benzo[d]thiazole : Enhances π-π stacking with biological targets and contributes to electron-deficient regions for nucleophilic attack .
- 1,2,3-Triazole : Participates in hydrogen bonding and click chemistry for bioconjugation .
- Piperidine : Modifies solubility and conformational flexibility, impacting bioavailability .
Advanced Research Questions
Q. How can researchers address low yield in the coupling step between the triazole and piperidine moieties?
- Answer :
- Catalyst screening : Test Cu(I) catalysts (e.g., CuBr) for azide-alkyne cycloaddition, optimizing ligand ratios to minimize side products .
- Solvent optimization : Use polar aprotic solvents (e.g., DMF) to stabilize transition states. Additives like DIPEA can reduce protonation of intermediates .
- Microwave-assisted synthesis : Reduce reaction time and improve regioselectivity via controlled heating .
Q. How can contradictory biological activity data across studies be resolved?
- Answer :
- Assay standardization : Validate protocols using positive controls (e.g., known kinase inhibitors for enzyme assays) and replicate under identical conditions (pH, temperature) .
- Structural analogs : Compare activity of derivatives (e.g., methyl vs. ethyl substituents on the thiazole) to identify critical pharmacophores .
- Meta-analysis : Aggregate data from orthogonal assays (e.g., cell viability vs. target-binding affinity) to distinguish false positives .
Q. What computational methods predict this compound’s interaction with biological targets?
- Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with proteins (e.g., kinases, GPCRs). Focus on the triazole’s hydrogen-bonding potential and thiazole’s hydrophobic interactions .
- MD simulations : Simulate ligand-protein stability in explicit solvent (e.g., TIP3P water) over 100 ns trajectories to assess binding free energy (MM-PBSA/GBSA) .
- Pharmacophore mapping : Align with known active compounds (e.g., triazole-containing antifungals) to identify shared features .
Q. How can structure-activity relationships (SAR) be established for derivatives of this compound?
- Answer :
- Systematic substitution : Synthesize analogs with variations at the piperidine N-position (e.g., benzyl, methyl groups) and thiazole C2 (e.g., Cl, OMe) .
- Biological profiling : Test analogs against a panel of targets (e.g., cancer cell lines, bacterial strains) and correlate activity with logP, polar surface area, and H-bond donors .
- Data tables : Compare analogs’ IC values and physicochemical properties (see example below) :
| Derivative | R Group (Piperidine) | IC (μM) | logP |
|---|---|---|---|
| A | -H | 12.3 | 2.1 |
| B | -CH | 8.7 | 2.5 |
| C | -Ph | 3.2 | 3.0 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
